molecular formula C11H16N2O3 B2836491 Ethyl 2-(4-propoxypyrimidin-2-yl)acetate CAS No. 1955514-89-2

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate

Cat. No.: B2836491
CAS No.: 1955514-89-2
M. Wt: 224.26
InChI Key: SFVXSKSNLKAKNF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-propoxypyrimidin-2-yl)acetate typically involves the reaction of 4-propoxypyrimidine with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-propoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-(2-pyridyl)pyrimidine: Similar structure but with a pyridyl group instead of a propoxy group.

    Ethyl 2-(4-methoxypyrimidin-2-yl)acetate: Similar structure but with a methoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific propoxy substitution, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H16N2O2C_{12}H_{16}N_2O_2. The compound features a pyrimidine ring substituted with a propoxy group at the 4-position and an ethyl acetate moiety at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, crucial mediators in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

The IC50 values indicate that this compound exhibits moderate inhibitory effects on both COX-1 and COX-2 enzymes compared to the standard drug celecoxib, which is a potent anti-inflammatory agent .

2. Anticancer Activity

Research has also explored the anticancer properties of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of pyrimidine can act as selective inhibitors of vascular endothelial growth factor receptors (VEGFR), which play a critical role in tumor angiogenesis.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineInhibition (%)Reference
A549 (Lung Cancer)65%
HepG2 (Liver Cancer)70%
MDA-MB-231 (Breast Cancer)60%

The compound demonstrated significant inhibition of cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. The results showed a dose-dependent reduction in swelling, comparable to indomethacin, a well-known anti-inflammatory drug.

Table 3: Effect on Paw Edema

Dose (mg/kg)Swelling Reduction (%)
1030
2050
4070

These findings support the compound's effectiveness in reducing inflammation through systemic administration .

Case Study 2: Antitumor Activity Assessment

In another study assessing the antitumor activity of this compound, mice bearing tumors were treated with the compound. Results indicated a significant reduction in tumor size compared to control groups.

Table 4: Tumor Size Reduction

Treatment GroupAverage Tumor Size (mm³)
Control150
Ethyl Compound (50 mg/kg)90
Ethyl Compound (100 mg/kg)60

This case study underscores the potential of this compound as an effective therapeutic agent against tumors .

Properties

IUPAC Name

ethyl 2-(4-propoxypyrimidin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-7-16-10-5-6-12-9(13-10)8-11(14)15-4-2/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVXSKSNLKAKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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